N-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
This compound is a heterocyclic compound and its pharmaceutically acceptable salts are useful for sensitizing multidrug-resistant tumor cells to anticancer agents and multidrug resistant forms of malaria, tuberculosis, leishmania and amoebic dysentery to chemotherapeutants . The compounds and their pharmaceutically acceptable salts are also inhibitors of the active drug transport capability of P-glycoprotein which is encoded by the human MDR1 gene .
Molecular Structure Analysis
The molecular formula of the compound is C23H26N4OS . It contains a thiazole ring, a piperazine ring, and a cyclopropane group. The exact mass of the compound is 406.182733 g/mol .Physical and Chemical Properties Analysis
The compound has a molecular weight of 406.54 g/mol . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of cyclopropanecarboxamide derivatives through diastereoselective cyclopropanation of monochiral olefines has been detailed, demonstrating the production of amino-cyclopropanecarboxylic acids, which are crucial intermediates for further chemical modifications and biological evaluations (Alcaraz et al., 1994).
Anticancer Activity
- A study on N-benzhydrylpiperazine/1,3,4-oxadiazoles conjugates revealed significant antiproliferative effects against HeLa cancer cells. The compounds induced apoptosis through oxidative stress-mediated mitochondrial pathways, showcasing their potential as chemotherapeutic agents (Khanam et al., 2018).
Antimicrobial Activity
- Research on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones highlighted their promising antibacterial agents, particularly against Staphylococcus aureus and Bacillus subtilis. The compounds exhibited significant activity at non-cytotoxic concentrations, demonstrating their potential in addressing bacterial infections (Palkar et al., 2017).
Green Chemistry Approaches
- A green chemistry method for synthesizing N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides using water as the reaction medium was developed. This approach aligns with principles of sustainable chemistry, providing a nearly quantitative yield with minimal environmental impact (Horishny et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
N-[4-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c31-23(17-22-18-33-26(27-22)28-25(32)21-11-12-21)29-13-15-30(16-14-29)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,18,21,24H,11-17H2,(H,27,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPQLVJICYJISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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